(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1,4-dimethyl-1H-pyrazole-5-carboxamide
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Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a methoxy group, a methylbenzothiazole group, and a dimethylpyrazole group. These groups suggest that the compound could have interesting chemical and physical properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its molecular structure and the conditions under which the reactions take place. Again, without more specific information, it’s challenging to provide a detailed analysis .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and reactivity, would be determined by its molecular structure .Scientific Research Applications
Synthesis and Characterization
Research in the field of medicinal chemistry has led to the synthesis of novel heterocyclic compounds with potential pharmacological activities. For instance, the synthesis of benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone has been reported. These compounds were characterized using elemental and spectral analysis, including IR, NMR, and MS spectroscopy. Such compounds have shown promise as cyclooxygenase inhibitors with analgesic and anti-inflammatory activities, indicating their potential in drug discovery and development (Abu‐Hashem et al., 2020).
Biological Activities
Various synthesized compounds have been evaluated for their cytotoxic and antibacterial properties. For example, pyrazole and pyrazolopyrimidine derivatives have been screened for in vitro cytotoxic activity against cancer cells, demonstrating the potential for developing new anticancer agents (Hassan et al., 2014). Additionally, analogs of benzo[d]thiazolyl substituted pyrazol-5-ones have shown promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis, without being cytotoxic to mammalian cells, highlighting their potential as novel antibacterial agents (Palkar et al., 2017).
Spectroscopic and Molecular Docking Studies
Spectroscopic methods and molecular docking studies are essential tools in understanding the interaction mechanisms of synthesized compounds with biological targets. For example, (E)-N'-4-methoxybenzylidene-5-methyl-1H-pyrazole-3-carbohydrazide has been characterized by FT-IR, NMR, and single-crystal X-ray diffraction, and its theoretical structures were optimized. Molecular docking studies suggested its potential as an anti-diabetic agent, demonstrating the importance of integrating spectroscopic characterization and computational methods in drug design (Karrouchi et al., 2021).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-2,4-dimethylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2S/c1-9-8-16-19(3)13(9)14(20)17-15-18(2)11-6-5-10(21-4)7-12(11)22-15/h5-8H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBMJFDPTMQRHEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1)C)C(=O)N=C2N(C3=C(S2)C=C(C=C3)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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